2,4,6-Trichlorobenzenesulfinic acid sodium salt
Description
2,4,6-Trichlorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C₆H₂Cl₃NaO₂S. It features three chlorine substituents at the 2, 4, and 6 positions of the benzene ring and a sulfinic acid (-SO₂⁻Na⁺) functional group. Sulfinic acid salts are generally less acidic than sulfonic acids but more reactive than phenolates, making them intermediates in organic synthesis or reducing agents .
Properties
Molecular Formula |
C6H2Cl3NaO2S |
|---|---|
Molecular Weight |
267.5 g/mol |
IUPAC Name |
sodium;2,4,6-trichlorobenzenesulfinate |
InChI |
InChI=1S/C6H3Cl3O2S.Na/c7-3-1-4(8)6(12(10)11)5(9)2-3;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
DWAMBOKLRLHIHS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorobenzenesulfinic acid sodium salt can be synthesized through the sulfonation of 2,4,6-trichlorobenzene followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: 2,4,6-Trichlorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting 2,4,6-trichlorobenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,4,6-trichlorobenzene is continuously fed and reacted with sulfur trioxide. The product is then neutralized and crystallized to obtain the pure sodium salt.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4,6-trichlorobenzenesulfonic acid.
Reduction: It can be reduced to form 2,4,6-trichlorobenzenesulfinic acid.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2,4,6-Trichlorobenzenesulfonic acid.
Reduction: 2,4,6-Trichlorobenzenesulfinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trichlorobenzenesulfinic acid sodium salt has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trichlorobenzenesulfinic acid sodium salt involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The pathways involved include:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.
Electrophilic Addition: The sulfinic acid group can participate in electrophilic addition reactions.
Comparison with Similar Compounds
Sodium 2,4,6-Trichlorophenolate
- Molecular Formula : C₆H₂Cl₃NaO
- CAS Number : 3784-03-0
- Key Differences: Functional Group: The phenol (-O⁻Na⁺) group in sodium trichlorophenolate contrasts with the sulfinic acid (-SO₂⁻Na⁺) group in the target compound. Acidity: Sulfinic acids (pKa ~1–2) are stronger acids than phenols (pKa ~10), making the sodium sulfinate more stable in aqueous solutions. Applications: Sodium trichlorophenolate is used as a disinfectant or preservative, whereas sulfinic acid salts may serve as reducing agents or synthetic intermediates .
2,4,6-Trinitrobenzenesulfonic Acid Sodium Salt
- Molecular Formula : C₆H₂N₃NaO₉S
- CAS Number : 5400-70-4
- Key Differences: Substituents: Nitro (-NO₂) groups are stronger electron-withdrawing groups than chlorine (-Cl), increasing the acidity and reactivity of the sulfonic acid derivative. Stability: Nitro groups enhance resonance stabilization but may reduce thermal stability compared to chloro-substituted analogs. Applications: The trinitro derivative is used in dye chemistry and as a protein precipitant, while chloro-substituted sulfinates may have niche roles in catalysis .
2,4,6-Trifluorobenzenesulfonyl Chloride
- Molecular Formula : C₆H₂ClF₃O₂S
- CAS Number : 220239-64-5
- Functional Group: The sulfonyl chloride (-SO₂Cl) group is more reactive than sulfinic acid salts, enabling use as a reagent in nucleophilic substitutions .
Data Table: Structural and Property Comparison
Research Findings and Trends
- Electronic Effects : Chlorine’s moderate electron-withdrawing nature balances reactivity and stability in sulfinic acid salts, making them versatile intermediates. In contrast, nitro groups (in trinitro analogs) dominate electronic effects, limiting their utility in redox-sensitive reactions .
- Solubility : Sodium salts of sulfinic acids are typically water-soluble due to ionic character, whereas sulfonyl chlorides (e.g., 2,4,6-trifluorobenzenesulfonyl chloride) are hydrophobic and reactive in organic solvents .
- Thermal Stability: Chlorinated derivatives generally exhibit higher thermal stability than fluorinated or nitro-substituted compounds, as seen in industrial preservatives like sodium trichlorophenolate .
Biological Activity
2,4,6-Trichlorobenzenesulfinic acid sodium salt (CAS Number: 20255-24-5) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is primarily utilized in laboratory settings for various applications, including chemical synthesis and biological research. Understanding its biological activity is crucial for assessing its safety and efficacy in different contexts.
- Molecular Formula : C6H3Cl3NaO2S
- Molecular Weight : 267.6 g/mol
- Physical State : Typically found as a solid or crystalline powder.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Table 1: Antimicrobial activity of this compound
Cytotoxicity Studies
Cytotoxicity assessments conducted on human cell lines revealed that the compound exhibits moderate cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays across different concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Table 2: Cytotoxicity profile of this compound
The proposed mechanism of action involves the disruption of cellular membranes and interference with metabolic pathways in microbial cells. This disrupts essential processes such as ATP production and protein synthesis, leading to cell death.
Case Study 1: Inflammatory Bowel Disease Model
In a controlled laboratory study, this compound was used to induce colitis in animal models. The results indicated significant changes in inflammatory markers and histological alterations consistent with inflammatory bowel disease.
- Findings :
- Increased levels of pro-inflammatory cytokines (e.g., TNF-alpha).
- Histological examination revealed mucosal damage and infiltration of inflammatory cells.
Case Study 2: Antioxidant Activity
Another study explored the antioxidant potential of the compound. The results showed that it could scavenge free radicals effectively, which may have implications for its use in formulations aimed at reducing oxidative stress.
Safety and Toxicological Profile
While the biological activities of this compound are promising, safety assessments are essential. Toxicological studies have indicated low acute toxicity; however, chronic exposure may lead to adverse effects on reproductive health and potential carcinogenicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
